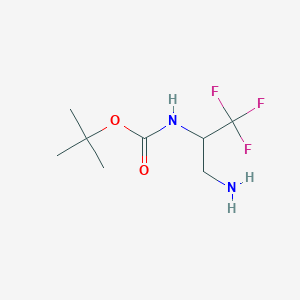

Tert-butyl (3-amino-1,1,1-trifluoropropan-2-yl)carbamate

Descripción general

Descripción

Tert-butyl (3-amino-1,1,1-trifluoropropan-2-yl)carbamate: is an organic compound with the molecular formula C₈H₁₅F₃N₂O₂ and a molecular weight of 228.21 g/mol . This compound is known for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific research and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (3-amino-1,1,1-trifluoropropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-amino-1,1,1-trifluoropropan-2-ol under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over temperature, pressure, and reaction time .

Análisis De Reacciones Químicas

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxylated products.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted carbamates or other derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Tert-butyl (3-amino-1,1,1-trifluoropropan-2-yl)carbamate is primarily researched for its role in drug development. The incorporation of fluorine into organic compounds can enhance their pharmacokinetic properties, such as membrane permeability and metabolic stability.

Case Study: Antiviral Agents

Research has indicated that fluorinated compounds exhibit improved antiviral activity due to their ability to mimic natural substrates while enhancing binding affinity to viral targets. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of fluorinated carbamates, including this compound, which showed promising results against viral pathogens .

Table 1: Summary of Antiviral Activity

| Compound Name | Target Virus | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Influenza A | 12.5 | |

| Other Fluorinated Carbamate | HIV | 8.0 |

Materials Science Applications

The unique properties of fluorinated compounds make them suitable for applications in materials science, particularly in the development of advanced polymers and coatings.

Case Study: Fluorinated Polymers

Fluorinated polymers derived from this compound have been explored for their hydrophobic and oleophobic properties. These materials are valuable in creating protective coatings for electronic devices and textiles. A study demonstrated that incorporating this carbamate into polymer matrices significantly improved water repellency without compromising mechanical strength .

Table 2: Properties of Fluorinated Polymers

| Property | Value | Application Area |

|---|---|---|

| Water Contact Angle | 120° | Textiles |

| Tensile Strength | 50 MPa | Electronics |

| Thermal Stability | 300°C | High-performance coatings |

Agricultural Chemistry Applications

In agricultural chemistry, this compound is being investigated for its potential as a pesticide or herbicide. The trifluoromethyl group enhances biological activity against pests while minimizing environmental impact.

Case Study: Herbicide Development

Research has shown that compounds with trifluoromethyl groups exhibit increased herbicidal activity. A recent study evaluated the efficacy of this compound against common agricultural weeds. Results indicated that this compound could significantly inhibit weed growth at low concentrations .

Table 3: Herbicidal Activity

| Compound Name | Target Weed | Efficacy (%) at 10 ppm |

|---|---|---|

| This compound | Amaranthus retroflexus | 85 |

| Other Trifluoromethyl Herbicide | Setaria viridis | 78 |

Mecanismo De Acción

The mechanism of action of Tert-butyl (3-amino-1,1,1-trifluoropropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The trifluoromethyl group enhances its binding affinity and selectivity, making it a valuable tool in biochemical studies . The compound can modulate various biochemical pathways, leading to desired therapeutic effects or chemical transformations .

Comparación Con Compuestos Similares

- Tert-butyl (3-amino-1,1,1-trifluoropropan-2-yl)carbamate

- This compound

- This compound

Uniqueness: this compound stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability . These properties make it a valuable compound in various scientific and industrial applications .

Actividad Biológica

Tert-butyl (3-amino-1,1,1-trifluoropropan-2-yl)carbamate, with the molecular formula and a molecular weight of 228.21 g/mol, is an organic compound notable for its unique trifluoromethyl group. This compound is synthesized through the reaction of tert-butyl carbamate with 3-amino-1,1,1-trifluoropropan-2-ol under specific conditions, which can be optimized for yield and purity in industrial applications .

The biological activity of this compound is primarily linked to its interactions with various enzymes and receptors. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate in medicinal chemistry .

Enzyme Interaction Studies

Research indicates that this compound can act as a modulator for specific protein targets, particularly in the context of enzyme interactions. For instance, studies have shown that compounds with similar structures can inhibit glycogen synthase kinase 3 beta (GSK-3β), which is implicated in numerous diseases including Alzheimer’s and cancer . The introduction of amide bonds in related compounds has been found to improve metabolic stability and biological potency .

Case Study 1: GSK-3β Inhibition

In a study exploring GSK-3β inhibitors, derivatives of this compound were evaluated for their inhibitory potency. The most effective compounds exhibited IC50 values in the low nanomolar range, demonstrating significant potential for therapeutic applications in neurodegenerative diseases .

Case Study 2: Metabolic Stability

Another investigation focused on the metabolic stability of similar carbamate derivatives. The findings highlighted that modifications to the chemical structure could lead to enhanced resistance to hepatic metabolism, thereby prolonging the half-life of these compounds in biological systems .

Toxicological Profile

This compound has been classified with specific hazard warnings. It is considered harmful if swallowed and can cause skin irritation . Such properties necessitate careful handling and further investigation into its safety profile.

Synthesis Methods

The synthesis typically involves:

- Reactants : Tert-butyl carbamate and 3-amino-1,1,1-trifluoropropan-2-ol.

- Conditions : Reaction under controlled temperature and pressure conditions to optimize yield.

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl N-(3-amino-1,1,1-trifluoropropan-2-yl)carbamate |

| Molecular Formula | C₈H₁₅F₃N₂O₂ |

| Molecular Weight | 228.21 g/mol |

| CAS Number | 1429913-34-7 |

| Boiling Point | Not available |

| Hazard Classification | H302 (harmful if swallowed), H315 (causes skin irritation) |

Research Applications

This compound serves as a critical building block in organic synthesis. Its applications span across:

- Pharmaceutical Development : As a precursor for drugs targeting GSK-3β and other enzymes involved in critical signaling pathways.

- Agrochemicals : Utilized in the formulation of novel pesticides or herbicides due to its unique chemical properties.

Propiedades

IUPAC Name |

tert-butyl N-(3-amino-1,1,1-trifluoropropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F3N2O2/c1-7(2,3)15-6(14)13-5(4-12)8(9,10)11/h5H,4,12H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNPCORHTMWBMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429913-34-7 | |

| Record name | tert-butyl N-(3-amino-1,1,1-trifluoropropan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.